![molecular formula C20H18N4O3 B2927608 N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-47-0](/img/structure/B2927608.png)
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The 3-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-methoxyaniline.
Reaction Conditions: This step typically requires a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to promote the nucleophilic attack on the electrophilic center of the intermediate.
Formation of the Carboxamide Group
Starting Materials: The final step involves the introduction of the carboxamide group, which can be achieved by reacting the intermediate with a carboxylic acid derivative (e.g., acyl chloride).
Reaction Conditions: This reaction is usually carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common route includes:
-
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as pyridine derivatives and pyrrolo intermediates.
Reaction Conditions: Cyclization is often facilitated by heating in the presence of catalysts like Lewis acids (e.g., aluminum chloride) or under microwave irradiation to enhance reaction rates.
化学反应分析
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation typically leads to the formation of hydroxylated derivatives or cleavage of the methoxy group to form phenolic compounds.
-
Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction may result in the formation of amine derivatives or the reduction of carbonyl groups to alcohols.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be performed using appropriate nucleophiles or electrophiles.
Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethylformamide, dichloromethane.
科学研究应用
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
-
Medicinal Chemistry
Anticancer Activity: The compound’s structure suggests potential as an anticancer agent, particularly as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase (PARP).
Antimicrobial Properties: It may exhibit antimicrobial activity against various bacterial and fungal strains.
-
Biological Studies
Enzyme Inhibition: Used in studies to understand enzyme inhibition mechanisms, particularly those involved in DNA repair and cell cycle regulation.
Cell Signaling: Investigated for its effects on cell signaling pathways and apoptosis.
-
Industrial Applications
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Development: Explored for the development of new therapeutic agents.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves:
Molecular Targets: The compound targets enzymes involved in DNA repair, such as PARP, leading to the inhibition of DNA repair processes.
Pathways Involved: By inhibiting PARP, the compound induces DNA damage accumulation, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds like palbociclib and dilmapimod, which also contain pyridopyrimidine moieties, are used in cancer therapy and inflammation treatment, respectively.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are explored for their potential as kinase inhibitors and anticancer agents.
Uniqueness
N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2
属性
IUPAC Name |
N-(3-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-12-6-5-9-24-17(12)22-18-15(20(24)26)11-16(23(18)2)19(25)21-13-7-4-8-14(10-13)27-3/h4-11H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOFEOHNBVSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
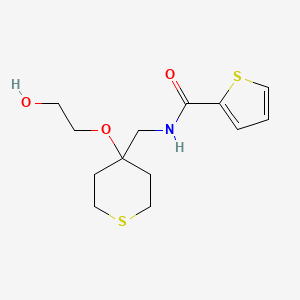



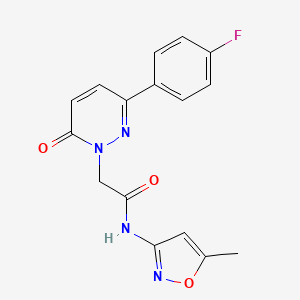
![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2927537.png)
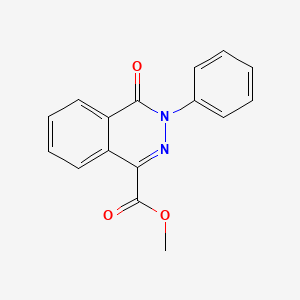
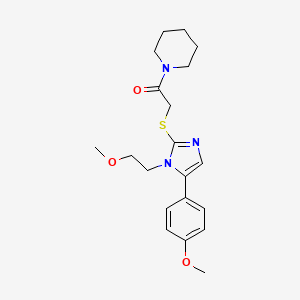
![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)
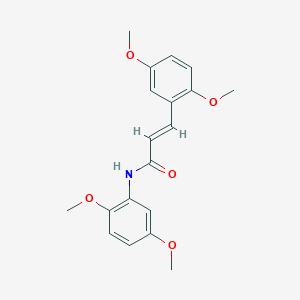
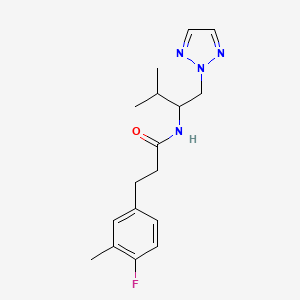

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)
